REACTION_CXSMILES
|
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:19]=[CH:18][C:12]([C:13](OCC)=[O:14])=[CH:11][N:10]=1.C([Li])CCCCC.CC([O-])=O.[Na+].CC(O)=O.C([O-])(=O)C.[Na+]>C1COCC1.O.C(O)(=O)C>[Cl:8][C:9]1[N:10]=[CH:11][C:12]([C:13]([N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[O:14])=[CH:18][CH:19]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
385.62 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
285.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
3.9 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
335 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
NaOAc HOAc
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+].CC(=O)O
|
Name
|
|
Quantity
|
47.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
253.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.57 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 2 h at 0° C.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After an additional 15 h at 20° C.
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
prepared
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)C(=O)N1CCNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |